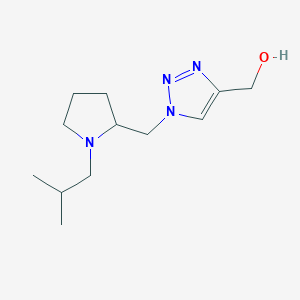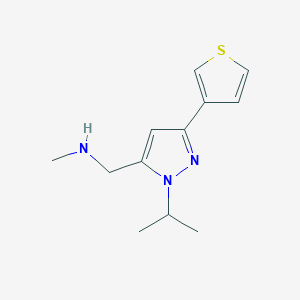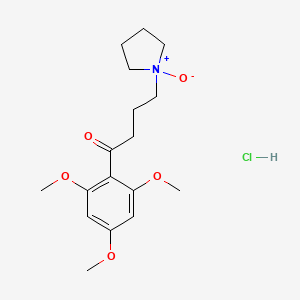![molecular formula C6H11Cl2F2N3 B15291174 [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride: is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a radical process, which is crucial for functionalizing the pyrazole ring.
Final Conversion to Dihydrochloride Salt: The final step involves converting the intermediate compound to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts like nanoscale titanium dioxide for catalytic esterification, which enhances reaction yield and reduces reaction time .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is a methyl-substituted pyrazole.
Substitution: The major products are halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocycles: The compound is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology:
Antifungal Agents: It has been studied for its antifungal activity, particularly in the form of amides.
Medicine:
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry:
Wirkmechanismus
The mechanism of action of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, in its antifungal application, it inhibits succinate dehydrogenase, disrupting the mitochondrial respiration chain and leading to the death of fungal cells . The compound’s difluoromethyl group plays a crucial role in its binding affinity and specificity to the target enzyme.
Eigenschaften
Molekularformel |
C6H11Cl2F2N3 |
|---|---|
Molekulargewicht |
234.07 g/mol |
IUPAC-Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H9F2N3.2ClH/c1-11-3-4(2-9)5(10-11)6(7)8;;/h3,6H,2,9H2,1H3;2*1H |
InChI-Schlüssel |
DLXXWZIWGDXKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(F)F)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)
![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)







![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
